4-Acetyl-5-isopropylfuran-2(5H)-one
Description
4-Acetyl-5-isopropylfuran-2(5H)-one is a substituted furanone derivative characterized by an acetyl group at position 4 and an isopropyl group at position 5 of the furanone ring. Furanones are a class of heterocyclic compounds with a five-membered lactone structure, widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetyl and isopropyl substituents in this compound likely influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for pharmacological applications.
Properties
CAS No. |
153683-18-2 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-acetyl-2-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-5(2)9-7(6(3)10)4-8(11)12-9/h4-5,9H,1-3H3 |
InChI Key |
SRHFTCJAHAWTIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CC(=O)O1)C(=O)C |
Canonical SMILES |
CC(C)C1C(=CC(=O)O1)C(=O)C |
Synonyms |
2(5H)-Furanone, 4-acetyl-5-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one (): This analogue features an indole and methoxyphenyl group. Indole moieties are known to enhance interactions with biological targets (e.g., enzymes, receptors) due to their aromaticity and hydrogen-bonding capabilities . The methoxyphenyl group may increase lipophilicity, improving membrane permeability.
3-Bromo-4-aryl-5-arylidenefuran-2(5H)-ones ():
Bromination at position 3 introduces electronegativity, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions. This contrasts with the acetyl group in 4-Acetyl-5-isopropylfuran-2(5H)-one, which may act as an electron-withdrawing group, stabilizing the ring but reducing electrophilic reactivity .- The acetyl and isopropyl groups in the target compound likely render it more lipophilic, favoring passive diffusion across biological membranes .
Table 1: Comparative Analysis of Furanone Derivatives
| Compound Name | Substituents | Key Features | Synthesis Method | Potential Bioactivity |
|---|---|---|---|---|
| 4-Acetyl-5-isopropylfuran-2(5H)-one | Acetyl (C4), Isopropyl (C5) | High lipophilicity, metabolic stability | Likely stepwise alkylation | Antimicrobial, anti-inflammatory |
| 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl) | Indole (C4), Methoxyphenyl (C5) | Enhanced receptor binding, moderate lipophilicity | Multicomponent condensation | Anticancer, enzyme inhibition |
| 3-Bromo-4-aryl-5-arylidenefuran-2(5H)-one | Bromine (C3), Arylidene (C5) | High electrophilicity, reactivity in cross-coupling | Dianion alkylation | Reactive intermediate, antitumor |
| 5-Hydroxy-4-propylfuran-2(5H)-one | Hydroxy (C5), Propyl (C4) | High polarity, aqueous solubility | Not specified | Antioxidant, anti-inflammatory |
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